molecular formula C14H19NO2 B5873284 2-(4-Ethylphenoxy)-1-(pyrrolidin-1-yl)ethanone

2-(4-Ethylphenoxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B5873284
M. Wt: 233.31 g/mol
InChI Key: PZLNMDCNYFXAGK-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a phenoxy group substituted with an ethyl group at the para position, and a pyrrolidinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 4-ethylphenol with 2-bromo-1-(pyrrolidin-1-yl)ethanone under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The ethanone group can be reduced to the corresponding alcohol.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethylphenoxy)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenoxy)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-Chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone: Contains a chlorine atom at the para position instead of an ethyl group.

    2-(4-Methoxyphenoxy)-1-(pyrrolidin-1-yl)ethanone: Features a methoxy group at the para position.

Uniqueness

2-(4-Ethylphenoxy)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric interactions, and overall molecular conformation, distinguishing it from its analogs.

Properties

IUPAC Name

2-(4-ethylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-12-5-7-13(8-6-12)17-11-14(16)15-9-3-4-10-15/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLNMDCNYFXAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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